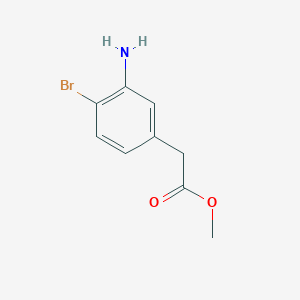

Methyl 2-(3-amino-4-bromophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-amino-4-bromophenyl)acetate” is an organic compound with the CAS Number 1261877-52-4 . It has a molecular weight of 244.0852 and its molecular formula is C9H10BrNO2 .

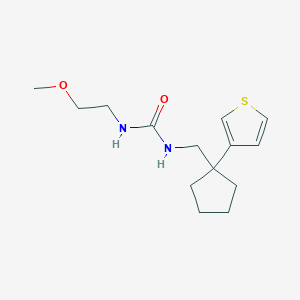

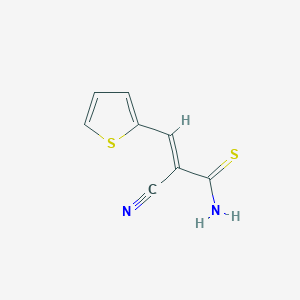

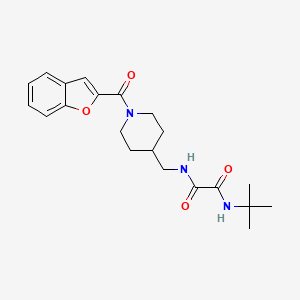

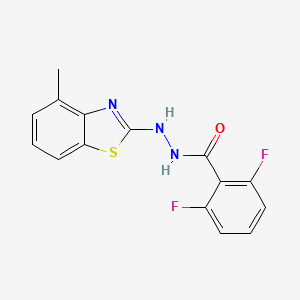

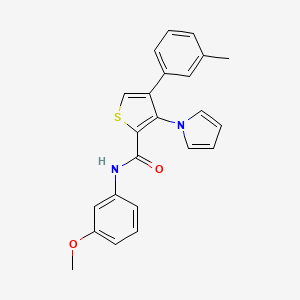

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-amino-4-bromophenyl)acetate” is based on its molecular formula, C9H10BrNO2 . This compound contains a bromophenyl group, an acetate group, and an amino group, which are all connected to a central carbon atom.Applications De Recherche Scientifique

- Methyl 2-(3-amino-4-bromophenyl)acetate has been investigated for its antifungal properties. In particular, it shows activity against Candida albicans and Aspergillus niger . Further research could explore its mechanism of action and potential clinical applications.

- Acetylcholine release at cholinergic synapses is crucial for neural signal transmission. This compound may play a role in modulating neurotransmitter release, impacting neural communication . Investigating its effects on cholinergic pathways could yield valuable insights.

- Indole-3-acetic acid , a plant hormone, is produced from tryptophan degradation in higher plants. Derivatives of indole, including this compound, have diverse biological applications. Research could focus on its role as a potential plant growth regulator .

- Thiazole derivatives, including those containing a bromophenyl moiety, have been explored for their cytotoxic and antitumor effects. Investigate whether Methyl 2-(3-amino-4-bromophenyl)acetate exhibits similar properties .

Antifungal Activity

Neurotransmission Modulation

Plant Hormone Analog

Cytotoxicity and Antitumor Activity

Mécanisme D'action

Mode of Action

It is known that compounds with similar structures can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and potentially its interaction with biological targets.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-amino-4-bromophenyl)acetate can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present

Propriétés

IUPAC Name |

methyl 2-(3-amino-4-bromophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVANLLQQYJNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)

![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2424743.png)

![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)